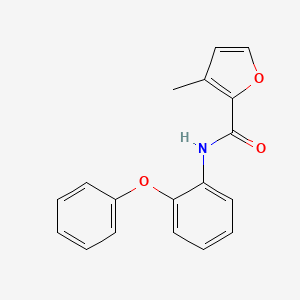![molecular formula C14H11N5O3 B5602077 4-[5-(2-aminophenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5602077.png)
4-[5-(2-aminophenoxy)-1H-tetrazol-1-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related tetrazole compounds involves a variety of chemical reactions, often starting from simple precursors. For instance, a novel synthesis approach for creating highly substituted tetrazole derivatives involves starting from p-aminobenzonitrile, proceeding through a series of steps including protection, tetrazole formation, hydrolysis, chlorination, and amination, resulting in good yields of the desired products (Rao, Gopal Rao, & Prasanna, 2014). Another study demonstrates the regioselective synthesis of benzimidazole, benzoxazole, and benzothiazole derivatives starting from 2,4-dihydroxy benzoic acid, showcasing the diverse synthetic routes possible for such compounds (Patil et al., 2013).
Molecular Structure Analysis
The molecular structure of tetrazole-based compounds is often characterized by X-ray crystallography, demonstrating various spatial arrangements and bonding patterns. For example, the molecular structure of a related compound showed an essentially planar configuration with specific angles and hydrogen bonding patterns contributing to its stability (Kosma, Selzer, & Mereiter, 2012).
Chemical Reactions and Properties
The reactivity of such compounds often involves acid-base dissociation and tautomerism, dependent on the solvent composition and pH. Spectroscopic techniques like NMR, UV-VIS, and IR are utilized to elucidate these properties, as seen in azo-benzoic acids (Baul, Das, Chandra, Mitra, & Pyke, 2009).
Scientific Research Applications
Biological Activities and Applications
Benzoic acid derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. These compounds are explored for their therapeutic potential in treating various diseases, such as diabetes, cardiovascular diseases, and cancer. For instance, syringic acid, a derivative of benzoic acid, has shown promising results in preclinical studies for its anti-diabetic, anti-inflammatory, and anticancer activities (Srinivasulu et al., 2018).
Environmental and Industrial Significance
Benzoic acid derivatives also play a significant role in environmental science, particularly in the degradation of persistent organic pollutants and as components in green chemistry applications. For example, advanced oxidation processes (AOPs) have been utilized to degrade acetaminophen, a common pharmaceutical contaminant, into less harmful by-products, demonstrating the environmental applications of benzoic acid derivatives (Qutob et al., 2022).
properties
IUPAC Name |
4-[5-(2-aminophenoxy)tetrazol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c15-11-3-1-2-4-12(11)22-14-16-17-18-19(14)10-7-5-9(6-8-10)13(20)21/h1-8H,15H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIDFZKCDWAZDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=NN=NN2C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(dimethylamino)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B5602005.png)
![2-[(3,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5602011.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5602030.png)
![2,6-difluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5602033.png)
![(4-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5602046.png)
![4-nitrobenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B5602047.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B5602055.png)
![N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5602059.png)
![2-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5602061.png)



